molecular formula C9H9BrN2O2 B2454360 5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline CAS No. 2225143-92-8

5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline

Cat. No. B2454360
CAS RN: 2225143-92-8
M. Wt: 257.087
InChI Key: RARXTALIZCJRBV-UHFFFAOYSA-N
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Description

“5-Bromo-1,2,3,4-tetrahydroquinoline” is a type of organic compound . It has a molecular weight of 212.09 . It is usually stored in a refrigerator and its physical form is a white to yellow to brown liquid .


Synthesis Analysis

While specific synthesis methods for “5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline” were not found, there have been advances in the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . These reactions involve the isomerization of an iminium intermediate .


Molecular Structure Analysis

The InChI code for “5-Bromo-1,2,3,4-tetrahydroquinoline” is 1S/C9H10BrN/c10-8-4-1-5-9-7 (8)3-2-6-11-9/h1,4-5,11H,2-3,6H2 .


Chemical Reactions Analysis

There are various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate are highlighted .


Physical And Chemical Properties Analysis

“5-Bromo-1,2,3,4-tetrahydroquinoline” has a molecular weight of 212.09 . It is a white to yellow to brown liquid . The storage temperature is that of a refrigerator .

Scientific Research Applications

Synthesis of Pyrrolo[2,1-a]isoquinolines

5-Bromo-8-nitro-1,2,3,4-tetrahydroquinoline has been utilized in the synthesis of pyrrolo[2,1-a]isoquinolines. This process involves the reaction with activated alkynes to form stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides, leading to the production of substituted dihydropyrrolo[2,1-a]isoquinolines (Voskressensky et al., 2010).

Structural Characterization

The compound has been involved in studies for synthesizing various nitro regioisomers of tetrahydroquinoline. These regioisomers were structurally characterized using techniques like single-crystal X-ray diffraction and spectroscopic methods (Bohórquez et al., 2013).

Novel Approach to Tetrahydroquinolines

A stereospecific [3 + 3]-annulation method using donor-acceptor cyclopropanes with nitrosoarenes, facilitated by MgBr2, was developed to create diverse C-8-brominated tetrahydroquinolines. This method forms C-C, C-N, and C-Br bonds efficiently and can further functionalize the products (Das et al., 2016).

Investigation of Nitration

Research involving this compound includes studies on nitration processes. This includes experimental and theoretical studies for achieving regioselectivity in nitration, particularly focusing on the 6-position (Cordeiro et al., 2011).

Synthesis of Tetrahydroquinoxalines

The reaction of related compounds with aliphatic secondary diamines led to the production of dicyano tetrahydroquinoxalines, which are useful in preparing various compounds containing isoindoline fragments (Abramov et al., 2002).

Bioreductively Activated Prodrug System

The compound has been used in the development of a bioreductively activated prodrug system for selective drug delivery to hypoxic tissues. This involved biomimetic reduction and efficient reaction with 5-bromoisoquinolin-1-one (Parveen et al., 1999).

Safety and Hazards

The safety information for “5-Bromo-1,2,3,4-tetrahydroquinoline” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

5-bromo-8-nitro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-7-3-4-8(12(13)14)9-6(7)2-1-5-11-9/h3-4,11H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARXTALIZCJRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2NC1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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